Cas no 25753-22-4 (2,4,6-Tris(trifluoromethyl)aniline)

2,4,6-Tris(trifluoromethyl)aniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine,2,4,6-tris(trifluoromethyl)-
- 2,4,6-Tris(trifluoromethyl)aniline
- 2,3-DIMETHYL-2,3-DIPHENYLBUTANE
- 2',4',6'-Tris-(trifluormethyl)-anilin
- 2,4,6-tris(trifluoromethyl)phenylamine
- 2,4,6-Tris-trifluoromethyl-phenylamine
- FT-0609930
- AKOS017344579
- SCHEMBL394903
- SR-01000414352
- 25753-22-4
- SR-01000414352-1
- DTXSID00380758
- A817998
- QIDUETMNCXXNKY-UHFFFAOYSA-N
- MFCD01312617
-
- MDL: MFCD01312617
- インチ: InChI=1S/C9H4F9N/c10-7(11,12)3-1-4(8(13,14)15)6(19)5(2-3)9(16,17)18/h1-2H,19H2
- InChIKey: QIDUETMNCXXNKY-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 297.02000
- どういたいしつりょう: 297.02
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26A^2
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.545
- ゆうかいてん: 57-59
- ふってん: 149.8°C at 760 mmHg
- フラッシュポイント: 55.5°C
- 屈折率: 1.388
- PSA: 26.02000
- LogP: 4.90640
2,4,6-Tris(trifluoromethyl)aniline セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36/37/39
-
危険物標識:
- リスク用語:R20/21/22; R36/37/38
- セキュリティ用語:S26;S36/37/39
2,4,6-Tris(trifluoromethyl)aniline 税関データ
- 税関コード:2921420090
- 税関データ:
中国税関コード:
2921420090概要:
2921420090他のアニリン誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2921420090アニリン誘導体及びその塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,4,6-Tris(trifluoromethyl)aniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T876695-10mg |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 10mg |
$ 167.00 | 2023-09-05 | ||
TRC | T876695-50mg |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 50mg |
$ 759.00 | 2023-09-05 | ||
TRC | T876695-100mg |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 100mg |
$ 1305.00 | 2023-09-05 | ||
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_064735-1g |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 97% | 1g |
¥8184.00 | 2024-08-09 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_064735-2g |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 97% | 2g |
¥13156.00 | 2024-08-09 | |
Alichem | A019149067-1g |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 95% | 1g |
$998.00 | 2023-09-02 | |
Fluorochem | 064735-1g |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 97% | 1g |
£372.00 | 2022-03-01 | |
Fluorochem | 064735-250mg |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 97% | 250mg |
£160.00 | 2022-03-01 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_064735-250mg |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 97% | 250mg |
¥3520.00 | 2024-08-09 | |
Fluorochem | 064735-2g |
2,4,6-Tris(trifluoromethyl)aniline |
25753-22-4 | 97% | 2g |
£598.00 | 2022-03-01 |
2,4,6-Tris(trifluoromethyl)aniline 関連文献
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
2,4,6-Tris(trifluoromethyl)anilineに関する追加情報
Introduction to 2,4,6-Tris(trifluoromethyl)aniline (CAS No. 25753-22-4)
2,4,6-Tris(trifluoromethyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 25753-22-4, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and materials chemistry due to its unique structural and electronic properties. This compound, featuring three trifluoromethyl groups attached to a benzene ring with an amine substituent, exhibits a high degree of lipophilicity and stability, making it a valuable intermediate in the synthesis of various advanced materials and bioactive molecules.
The molecular structure of 2,4,6-Tris(trifluoromethyl)aniline consists of a benzene core substituted with three trifluoromethyl groups at the 2, 4, and 6 positions, along with an amino group at the 1 position. The presence of multiple fluorine atoms significantly influences the electronic and steric properties of the molecule. Fluorine atoms are known for their ability to enhance metabolic stability and binding affinity in drug molecules, which makes this compound particularly interesting for medicinal chemistry applications.
In recent years, 2,4,6-Tris(trifluoromethyl)aniline has been explored as a key building block in the development of novel pharmaceuticals. Its high lipophilicity and resistance to metabolic degradation make it an excellent candidate for use in drug design. For instance, researchers have utilized this compound in the synthesis of kinase inhibitors, where the trifluoromethyl groups help to improve binding affinity to target proteins. Additionally, its incorporation into antiviral and anticancer agents has shown promising results in preclinical studies.
One of the most compelling aspects of 2,4,6-Tris(trifluoromethyl)aniline is its versatility in material science applications. The compound's electron-withdrawing nature and rigid structure make it suitable for use in organic electronics, such as OLEDs (organic light-emitting diodes) and semiconductors. The fluorinated aromatic ring enhances charge transport properties, leading to improved device performance. Furthermore, its stability under various environmental conditions makes it an attractive candidate for high-performance polymers and coatings.
Recent advancements in computational chemistry have also highlighted the potential of 2,4,6-Tris(trifluoromethyl)aniline as a scaffold for drug discovery. Molecular modeling studies have demonstrated that this compound can be modified to target a wide range of biological pathways. For example, derivatives of this molecule have been shown to interact with enzymes involved in inflammation and neurodegeneration. These findings suggest that further exploration of 2,4,6-Tris(trifluoromethyl)aniline could lead to the identification of novel therapeutic agents.
The synthesis of 2,4,6-Tris(trifluoromethyl)aniline typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation followed by nucleophilic substitution or metal-catalyzed cross-coupling reactions. The introduction of the trifluoromethyl groups is often achieved using reagents such as trifluoroacetic acid or trifluoromethanesulfonic anhydride. Despite the complexity of its synthesis, advancements in synthetic methodologies have made it more accessible for industrial applications.
In conclusion,2,4,6-Tris(trifluoromethyl)aniline (CAS No. 25753-22-4) is a multifunctional compound with significant potential in both pharmaceuticals and materials science. Its unique structural features contribute to its utility as a building block for drug discovery and advanced materials. As research continues to uncover new applications for this molecule,2,4,6-Tris(trifluoromethyl)aniline is poised to play an increasingly important role in scientific innovation.
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